![molecular formula C16H21BClNO5 B7957556 2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957556.png)
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound. Known for its diverse applications across different scientific domains, this compound is structurally characterized by a unique combination of chloro, nitro, cyclopropylmethoxy, and dioxaborolane moieties. The presence of these functional groups imparts unique chemical reactivity and a broad spectrum of applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a series of controlled synthetic steps. Key steps include:
Formation of the Nitrophenyl Precursor: Starting with 2-chloro-4-nitrophenol, this precursor undergoes a reaction with cyclopropylmethanol in the presence of a suitable base, often sodium hydride or potassium carbonate, to yield 2-chloro-5-(cyclopropylmethoxy)-4-nitrophenol.
Borylation: The nitrophenyl precursor undergoes borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst, often Pd(dppf)Cl2, under an inert atmosphere to produce the final dioxaborolane product.
Industrial Production Methods
Industrial synthesis often scales up these reactions using continuous flow systems, optimizing the yield and purity through precise control of reaction parameters, such as temperature, pressure, and stoichiometry. Modern techniques like microwave-assisted synthesis and high-throughput screening further enhance efficiency and throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: This compound participates in nucleophilic substitution reactions, primarily due to the presence of the chloro and nitro groups, which are good leaving groups under suitable conditions.
Oxidation and Reduction Reactions: It can undergo selective reductions, particularly at the nitro group, forming amines. Conversely, the nitro group can also undergo oxidation to form nitroso derivatives under specific conditions.
Coupling Reactions: The dioxaborolane group enables various Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium carbonate in an aprotic solvent like DMF.
Reduction: Iron powder or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling: Palladium catalysts with bases like potassium phosphate in solvents like toluene or DMF.
Major Products Formed
From Substitution: Derivatives with various substituents replacing the chloro or nitro groups.
From Reduction: Amines or nitroso compounds depending on the degree of reduction.
From Coupling: Diverse biaryl compounds useful in pharmaceuticals and materials science.
Scientific Research Applications
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds applications in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceutical agents.
Medicine: Investigated for its potential use in developing new drugs, particularly those targeting specific molecular pathways or exhibiting antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound's biological effects are often mediated through its interactions with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways or cellular receptors.
Pathways: Can inhibit or activate key enzymes, leading to modulation of biochemical pathways essential for cellular function.
Comparison with Similar Compounds
Unique Features
Compared to other boronic esters, this compound's structural complexity and functional group diversity make it particularly versatile for synthetic applications.
List of Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative commonly used in Suzuki couplings.
Pinacolborane: Another boron-containing compound, notable for its use in various organic transformations.
Aryl Boronic Acids: A broad class of compounds utilized in similar coupling reactions but with different aryl groups.
2-[2-Chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out for its specific combination of functional groups, providing unique reactivity and application potential in modern chemical research and industry.
Properties
IUPAC Name |
2-[2-chloro-5-(cyclopropylmethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO5/c1-15(2)16(3,4)24-17(23-15)11-7-14(22-9-10-5-6-10)13(19(20)21)8-12(11)18/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCRBKNYLSRSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)[N+](=O)[O-])OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
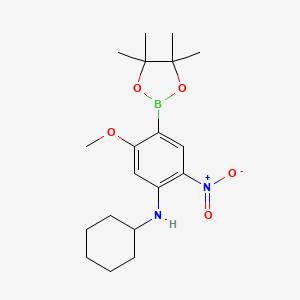
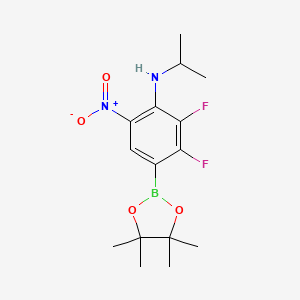
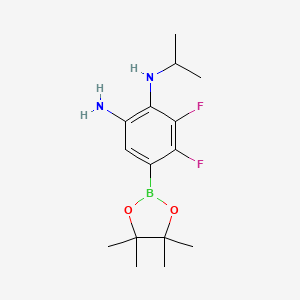
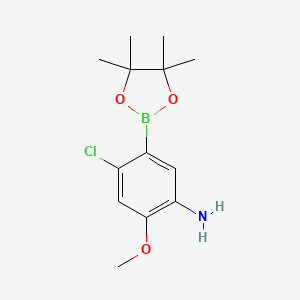
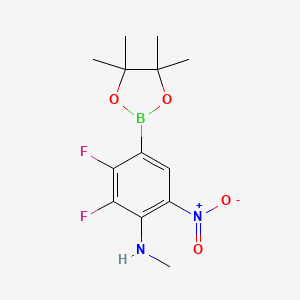
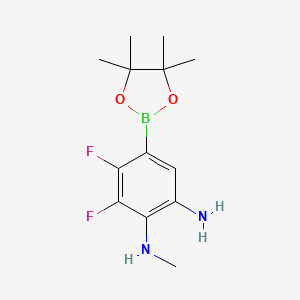
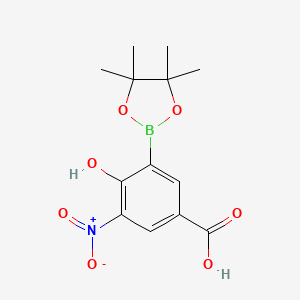
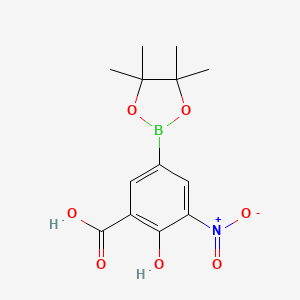
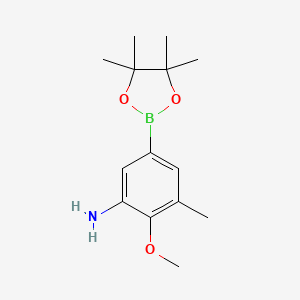
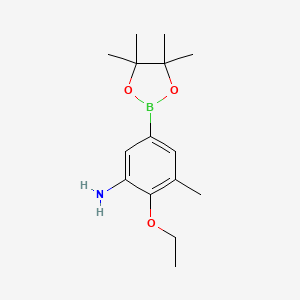
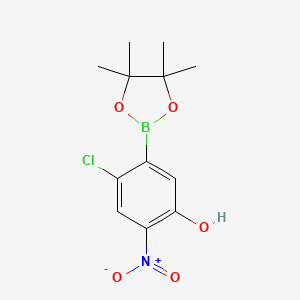
![2-[2-Chloro-5-(2-methoxyethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957555.png)
![2-[2-Chloro-5-(2-methylpropoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957563.png)
![Methyl 2-[4-chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-cyanoacetate](/img/structure/B7957584.png)
